5-Iodoquinazoline-2,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of 2,4-diaminoquinazolines, including derivatives like 5-Iodoquinazoline-2,4-diamine, can be achieved through several strategies. One approach involves the solid-phase synthesis, starting from acyl isothiocyanate resin, followed by sequential condensation with 2-aminobenzonitriles and amines, leading to traceless cleavage and cyclization, producing 2,4-diaminoquinazolines with good yields and purity (Wilson, 2001).
Molecular Structure Analysis
The molecular structure of 5-Iodoquinazoline-2,4-diamine and related compounds has been elucidated through various spectroscopic techniques. These compounds exhibit a unique set of structural features that facilitate a wide range of chemical reactions and interactions, contributing to their significance in synthetic and medicinal chemistry research.
Chemical Reactions and Properties
5-Iodoquinazoline-2,4-diamine participates in a variety of chemical reactions, highlighting its versatility. For instance, organoiodine(III) mediated intramolecular oxidative cyclization is a proficient metal-free method for constructing complex heterocycles, demonstrating the reactivity of such compounds in facilitating C–N bond formation under mild conditions (Manivel et al., 2015).
Scientific Research Applications
Synthesis and Chemical Properties
- Zinc-Mediated Reactions : Boulton, Fox, Hodgson, and Lennon (2005) developed a method for coupling acyl and imino substituents to 5-Iodoquinazoline-2,4-diamine using zinc-mediated intramolecular transfer, which is effective for a variety of substituents (Boulton, L., Fox, M., Hodgson, P., & Lennon, I., 2005).
- Cyclization Techniques : Hachiya, Nagoshi, and Shimizu (2019) reported on the synthesis of 2-aryl-4-iodoquinazolines using titanium tetraiodide/trimethylsilyl iodide, demonstrating a remarkable synergetic effect in promoting cyclization (Hachiya, I., Nagoshi, S., & Shimizu, M., 2019).
Medical and Biological Applications
- Antimalarial Activity : Ommeh et al. (2004) explored the activities of 2,4-diaminoquinazoline derivatives against Plasmodium falciparum, finding some compounds with inhibitory concentrations less than 50 nM, indicating potential as antimalarial agents (Ommeh, S., Nduati, E., Mberu, E., Kokwaro, G., Marsh, K., Rosowsky, A., & Nzila, A., 2004).
- Antifungal Activity : El-Hashash, El-Shahawi, Ragab, and Nagdy (2015) synthesized novel 6-iodoquinazolin-4(3H)-one derivatives, demonstrating preliminary fungicidal activities of these compounds (El-Hashash, M., El-Shahawi, M. M., Ragab, E., & Nagdy, S., 2015).
- Inhibition of Amyloid Aggregation : Mohamed, Shakeri, Tin, and Rao (2016) synthesized and evaluated 2,4-diaminoquinazoline derivatives for their antiaggregation potential toward Aβ40/42, identifying potent inhibitors of amyloid aggregation (Mohamed, T., Shakeri, A., Tin, G., & Rao, P., 2016).
- Anticancer Agents : Xiong, Chen, Ouyang, Guan, Ji, and Chao (2016) reported on cyclometalated iridium(III) complexes, including 6-(quinolin-2-yl)-1,3,5-triazine-2,4-diamine derivatives, as mitochondria-targeted anticancer agents, showing specificity in inducing apoptosis in cancer cells (Xiong, K., Chen, Y., Ouyang, C., Guan, R., Ji, L., & Chao, H., 2016).
Safety And Hazards
properties
IUPAC Name |
5-iodoquinazoline-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZLYYOTNUWNLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152504 | |
Record name | 2,4-Quinazolinediamine, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodoquinazoline-2,4-diamine | |
CAS RN |
119584-76-8 | |
Record name | 2,4-Quinazolinediamine, 5-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Quinazolinediamine, 5-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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